molecular formula C11H11N5OS B2790245 (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone CAS No. 2034421-09-3

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone

カタログ番号 B2790245
CAS番号: 2034421-09-3
分子量: 261.3
InChIキー: VTGABXBTZYFMGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that includes pyrimidine, azetidine, and thiazole functional groups . Pyrimidine is a basic aromatic ring structure found in many kinds of important biomolecules . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Each of these groups (pyrimidine, azetidine, and thiazole) contributes distinct properties to the overall molecule .

作用機序

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone works by inhibiting the activity of the ATR kinase, which is responsible for detecting and repairing DNA damage in cells. By inhibiting ATR, this compound prevents the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and cell death in cancer cells. This compound has been shown to selectively target cancer cells, while sparing normal cells, making it a promising anticancer agent.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. This compound has been shown to selectively target cancer cells, while sparing normal cells, making it a promising anticancer agent. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One of the main advantages of using (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone in lab experiments is its potent and selective inhibition of ATR kinase. This allows for the specific targeting of the DNA damage response pathway, which is critical for cancer cell survival. Another advantage is its favorable safety profile in preclinical studies, which makes it a promising candidate for clinical development. One limitation of using this compound in lab experiments is its complex synthesis, which requires expertise in synthetic organic chemistry.

将来の方向性

There are several future directions for the development of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone as an anticancer agent. One direction is the evaluation of this compound in combination with other anticancer agents, such as immunotherapy or targeted therapy. Another direction is the identification of biomarkers that can predict the response to this compound, which can help to identify patients who are most likely to benefit from the treatment. Finally, the development of more potent and selective ATR inhibitors, based on the structure of this compound, is another future direction for the development of anticancer agents.

合成法

The synthesis of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone involves a series of chemical reactions starting from commercially available starting materials. The detailed synthetic route has been described in the literature, and several modifications have been made to improve the yield and purity of the final product. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

科学的研究の応用

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone has been extensively studied in preclinical models of cancer, and its potential as an anticancer agent has been demonstrated in several studies. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. It has also been shown to sensitize cancer cells to DNA damage and induce cell death in cancer cells. This compound is currently being evaluated in clinical trials as a potential anticancer agent.

特性

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c17-10(9-6-18-7-14-9)16-4-8(5-16)15-11-12-2-1-3-13-11/h1-3,6-8H,4-5H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGABXBTZYFMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。